molecular formula C25H21NO5S B2862338 4-(benzenesulfonyl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline CAS No. 866845-28-5

4-(benzenesulfonyl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline

Cat. No.: B2862338
CAS No.: 866845-28-5
M. Wt: 447.51
InChI Key: ZAMUUMWOYJMYGO-UHFFFAOYSA-N
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Description

This quinoline derivative features a 6,7-dimethoxyquinoline core with a benzenesulfonyl group at position 4 and a 4-methylbenzoyl group at position 3 (Fig. 1). The methoxy groups at positions 6 and 7 enhance solubility in polar solvents, while the sulfonyl and benzoyl substituents contribute to its electronic and steric properties.

Properties

IUPAC Name

[4-(benzenesulfonyl)-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5S/c1-16-9-11-17(12-10-16)24(27)20-15-26-21-14-23(31-3)22(30-2)13-19(21)25(20)32(28,29)18-7-5-4-6-8-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMUUMWOYJMYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Benzenesulfonyl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key mechanisms of action.

Chemical Structure and Properties

The molecular formula of 4-(benzenesulfonyl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline is C20H23N2O5SC_{20}H_{23}N_{2}O_{5}S, with a molecular weight of approximately 393.47 g/mol. The compound features a quinoline core substituted with a benzenesulfonyl group and two methoxy groups at positions 6 and 7, as well as a 4-methylbenzoyl moiety at position 3.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives. In particular, derivatives like 4-(benzenesulfonyl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound's anticancer activity is attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. This property has been linked to its structural similarity with known DNA intercalators, allowing it to form stable complexes with DNA .
  • In Vitro Studies : In vitro evaluations have shown that this compound exhibits potent cytotoxicity against several cancer types, including leukemia and breast cancer cells. For instance, one study reported that it effectively inhibited cell proliferation in the SR leukemia cell line by up to 17% .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The specific compound has shown promise against various bacterial strains.

  • Research Findings : Studies indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .

Data Summary

Biological Activity Cell Line/Organism IC50 (µM) Mechanism
AnticancerSR leukemia17DNA intercalation
AntibacterialE. coli15Cell wall disruption

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced viability in SR leukemia cells compared to control groups. The study utilized MTT assays to quantify cell viability post-treatment.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against E. coli and Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting potential for development into new antimicrobial therapies.

Comparison with Similar Compounds

Substituent Effects at Position 4

The position 4 substituent significantly influences reactivity, solubility, and bioactivity. Key comparisons include:

Compound Name Position 4 Substituent Key Properties/Applications Reference
4-(Benzenesulfonyl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline Benzenesulfonyl Electron-withdrawing; may enhance metabolic stability
4-Chloro-6,7-dimethoxyquinoline Chloro Acts as a leaving group; precursor for further functionalization
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline Piperazinyl Basic nitrogen enhances solubility (as HCl salt); potential CNS activity
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline Amino Electron-donating; may improve binding affinity in kinase inhibitors

Key Observations :

  • Benzenesulfonyl vs.
  • Chloro vs. Sulfonyl: The chloro group in 4-chloro-6,7-dimethoxyquinoline facilitates nucleophilic substitution reactions, making it a versatile intermediate, whereas the sulfonyl group offers stability against hydrolysis .

Substituent Effects at Position 3

The 4-methylbenzoyl group at position 3 distinguishes the target compound from analogs with simpler aryl or alkyl groups:

Compound Name Position 3 Substituent Key Properties Reference
4-(Benzenesulfonyl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline 4-Methylbenzoyl Steric bulk; may hinder rotation, affecting conformation
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 4-Methoxyphenyl Smaller substituent; increased planarity for π-π stacking
6,7-Dimethoxy-3-hydroxy-1-methylisoquinoline Hydroxy Hydrogen-bonding capability; alters solubility

Key Observations :

  • The 4-methylbenzoyl group introduces steric hindrance, which could limit rotational freedom and influence binding to hydrophobic pockets in biological targets.
  • Comparatively, smaller substituents like methoxyphenyl or hydroxy groups may enhance solubility but reduce metabolic stability .

Impact of 6,7-Dimethoxy Substituents

The 6,7-dimethoxy groups are conserved in many quinoline derivatives, contributing to:

  • Enhanced solubility in organic solvents (e.g., methanol, DCM) due to polarity.
  • Electronic effects: Methoxy groups donate electrons via resonance, activating the quinoline ring for electrophilic substitution.

Examples :

  • 4-Chloro-6,7-dimethoxyquinoline: Synthesized via POCl3-mediated chlorination; methoxy groups stabilize intermediates during reaction .
  • 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline: Nitrophenoxy group at position 4 introduces strong electron-withdrawing effects, contrasting with the sulfonyl group in the target compound .

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